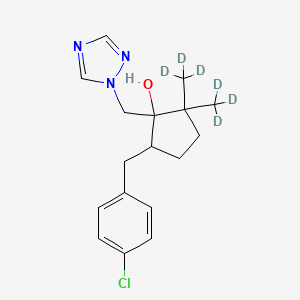
Metconazole-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metconazole-d6 is a deuterium-labeled derivative of metconazole, a systemic triazole fungicide. Metconazole is widely used in agriculture to control a broad range of pathogens on various crops by inhibiting ergosterol biosynthesis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metconazole-d6 involves the incorporation of deuterium atoms into the metconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Metconazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Metconazole can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert metconazole into different reduced forms.
Substitution: Metconazole can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metconazole can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Metconazole-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of metconazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metconazole.
Industry: Applied in the development of new fungicides and plant growth regulators
Wirkmechanismus
Metconazole-d6 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triticonazole: Another triazole fungicide with similar applications in agriculture.
Metalaxyl: A chiral acylanilide fungicide used to control diseases caused by Oomycetes.
Napropamide: A herbicide with different chemical properties but similar agricultural applications.
Uniqueness of Metconazole-d6
This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. These advantages include improved stability, reduced metabolic degradation, and enhanced detection in analytical studies. The deuterium atoms in this compound also allow for more precise tracing of the compound in various biological and chemical processes .
Eigenschaften
Molekularformel |
C17H22ClN3O |
|---|---|
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
XWPZUHJBOLQNMN-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)

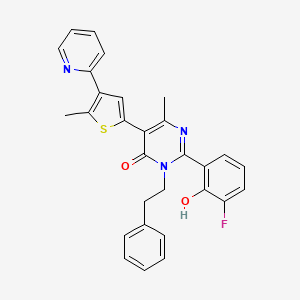
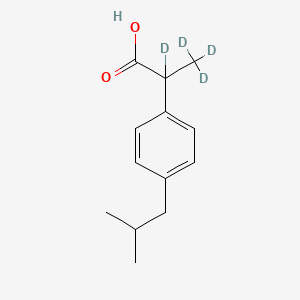
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

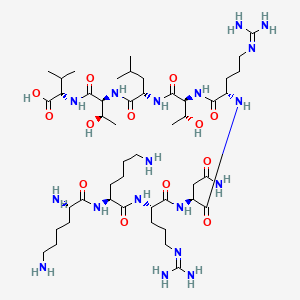
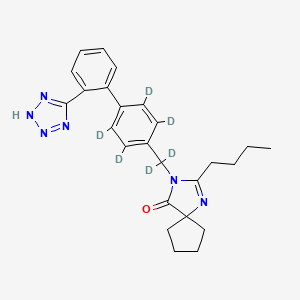
pyrimidine-2,4-dione](/img/structure/B12392482.png)

